REACTION_CXSMILES
|
O.[F:2][C:3]([F:19])([C:9](=O)[C:10]([F:17])([F:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH2:20]([SH:24])[CH2:21][CH2:22][SH:23]>C(Cl)Cl>[S:23]1[CH2:22][CH2:21][CH2:20][S:24][C:9]1([C:10]([F:17])([F:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:3]([F:19])([F:2])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:0.1|
|
Name
|
product
|
Quantity
|
12.1 mmol
|
Type
|
reactant
|
Smiles
|
O.FC(C(=O)OCC)(C(C(C(=O)OCC)(F)F)=O)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
3A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18.2 mmol
|
Type
|
reactant
|
Smiles
|
C(CCS)S
|
Type
|
CUSTOM
|
Details
|
Stir for 18 h in the cold,
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cool in an ice/water bath under argon
|
Type
|
FILTRATION
|
Details
|
then filter
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WASH
|
Details
|
washing with ether
|
Type
|
ADDITION
|
Details
|
Add 100 mL of ether
|
Type
|
WASH
|
Details
|
wash with saturated sodium bicarbonate, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
CUSTOM
|
Details
|
Purify by silica gel chromatography
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(SCCC1)(C(C(=O)OCC)(F)F)C(C(=O)OCC)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |